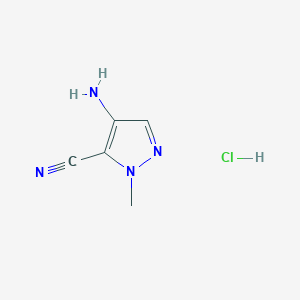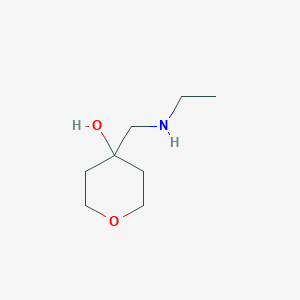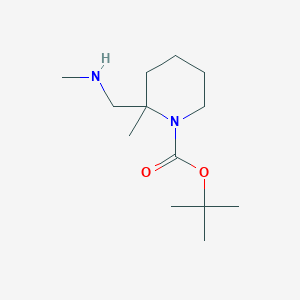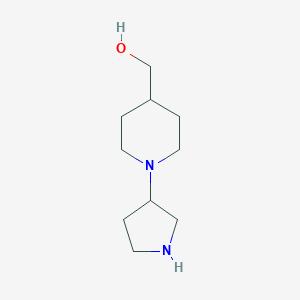
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported MnO2, sodium ascorbate, or molecular iodine . The reaction is usually carried out in water or ethanol under reflux conditions, yielding the desired pyrazole derivative in high yields.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like alumina–silica-supported MnO2 are preferred due to their recyclability and environmental friendliness . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group at the 1-position.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride: Contains a carboxamide group instead of a nitrile group
Uniqueness
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group and the methyl group at the 1-position enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H7ClN4 |
|---|---|
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
4-amino-2-methylpyrazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6N4.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,7H2,1H3;1H |
Clé InChI |
OIZPRFQSEBUJFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)





![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)


